N-((3-((4-甲氧基苯氧基)甲基)-1,2,4-噁二唑-5-基)甲基)-5-甲基-1-苯基-1H-吡唑-4-甲酸胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a methoxy group, an oxadiazole ring, and a pyrazole ring. The presence of these groups could suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction, NMR spectroscopy, and quantum-chemical calculations .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups it contains. For example, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the methoxy group could impact the compound’s solubility .科学研究应用
合成和表征
该化合物属于为各种目的(包括研究其生物活性)而合成的更广泛的化学品类别的一部分。例如,Hassan 等人(2014 年)合成了 5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺和吡唑并[1,5-a]嘧啶衍生物,以研究它们对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性,突出了合成此类化合物用于癌症研究的方法学进步Hassan, T. Hafez, & Souad A. Osman, 2014。
生物活性
对杂环化合物的探索(包括与所讨论化合物类似的化合物)已显示出显着的药理潜力。例如,Faheem(2018 年)研究了 1,3,4-恶二唑和吡唑新型衍生物的毒性评估、肿瘤抑制、抗氧化、镇痛和抗炎作用,为开发新的治疗剂奠定了基础Faheem, 2018。
抗糖尿病筛选
Lalpara 等人(2021 年)专注于 N-取代-6-甲基-4-{4-[5-(4-硝基苯基)-1,3,4-恶二唑-2-基]甲氧基苯基}-2-氧代-1,2,3,4-四氢嘧啶-5-甲酰胺的抗糖尿病潜力,通过使用 α-淀粉酶抑制试验评估它们的体外抗糖尿病活性。这项研究为在糖尿病管理中应用类似化合物开辟了途径Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, & G. Dubal, 2021。
抗菌应用
Rai 等人(2009 年)的另一项研究合成了与查询化合物结构密切相关的新的恶二唑,显示出显着的抗菌活性。这表明此类化合物在开发新的抗菌剂方面的潜力N. P. Rai, V. Narayanaswamy, S. Shashikanth, & P. Arunachalam, 2009。
安全和危害
属性
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-15-19(12-24-27(15)16-6-4-3-5-7-16)22(28)23-13-21-25-20(26-31-21)14-30-18-10-8-17(29-2)9-11-18/h3-12H,13-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENIOBZJWYLOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)COC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。